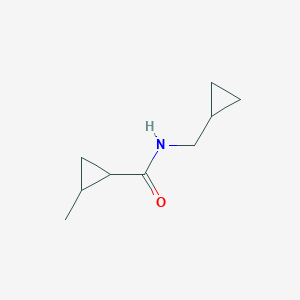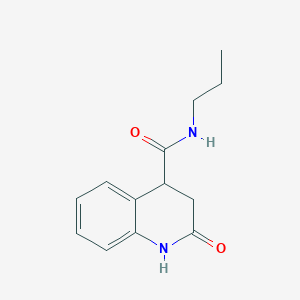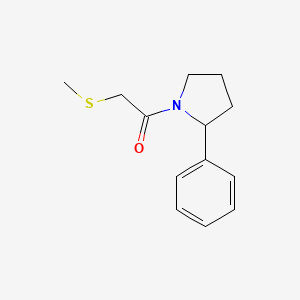
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one, also known as MPPC, is a chemical compound that has been studied for its potential therapeutic applications. MPPC belongs to the class of pyridazinone derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one involves its ability to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cognitive function. 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
The advantages of using 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one in lab experiments include its ability to exhibit various biochemical and physiological effects, as well as its potential therapeutic applications. However, the limitations of using 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one in lab experiments include the need for further research to determine its safety and efficacy, as well as the potential for toxicity at high doses.
未来方向
There are several future directions for the study of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one. Further research is needed to determine its safety and efficacy in humans, as well as its potential use in the treatment of neurodegenerative diseases and cancer. Additionally, the development of new synthesis methods for 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one may lead to improved yields and reduced costs. Finally, the study of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one in combination with other compounds may lead to the development of more effective therapeutic treatments.
合成方法
The synthesis of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one involves the condensation of 2-phenylpyrrolidine-1-carboxylic acid with 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid, followed by reduction of the nitro group to an amine group. The resulting product is then acylated with ethyl chloroformate to obtain 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one.
科学研究应用
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-15(20)10-9-13(17-18)16(21)19-11-5-8-14(19)12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQYJTPJUAHWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)


![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)


![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)



